molecular formula C23H21N3O4S2 B2499394 N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide CAS No. 895006-73-2

N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B2499394
CAS No.: 895006-73-2
M. Wt: 467.56
InChI Key: RBEIGAYYHDSHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide is a structurally complex small molecule featuring a benzothiazole core substituted with a methoxy group at the 4-position, a phenylsulfonyl moiety, and a pyridin-3-ylmethyl group. The benzothiazole scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities, including kinase inhibition and antimicrobial properties . The phenylsulfonyl group introduces strong electron-withdrawing characteristics, which may improve metabolic stability and target affinity. The pyridin-3-ylmethyl substituent adds hydrophilicity and hydrogen-bonding capacity, critical for solubility and receptor engagement.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-30-19-10-5-11-20-22(19)25-23(31-20)26(16-17-7-6-13-24-15-17)21(27)12-14-32(28,29)18-8-3-2-4-9-18/h2-11,13,15H,12,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEIGAYYHDSHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide, with the CAS number 895006-73-2, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H21N3O4S2C_{23}H_{21}N_{3}O_{4}S_{2}, with a molecular weight of 467.6 g/mol. The structure incorporates a benzothiazole moiety, a phenylsulfonyl group, and a pyridinylmethyl amide, which are known to contribute to various biological activities.

PropertyValue
CAS Number895006-73-2
Molecular FormulaC23H21N3O4S2
Molecular Weight467.6 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In studies assessing antibacterial activity, derivatives showed moderate to strong effects against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The inhibitory concentration (IC50) values for these compounds ranged significantly, suggesting potential as effective antibacterial agents .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. A study highlighted that certain related compounds demonstrated strong inhibitory action against urease with IC50 values as low as 1.13 µM, indicating a promising role in treating conditions related to urease activity .

Table: Enzyme Inhibition IC50 Values

CompoundIC50 (µM)
Compound A1.13
Compound B0.63
Compound C6.28
Reference Standard21.25

Antifibrillar Activity

Recent studies have explored the antifibrillar properties of benzothiazole derivatives, including this compound. The Thioflavin-T assay demonstrated that certain derivatives could inhibit protein aggregation associated with neurodegenerative diseases, showcasing their potential in therapeutic applications for conditions like Alzheimer's disease .

The biological activity of this compound may be attributed to its structural features that facilitate interaction with biological targets:

  • Benzothiazole Moiety : Known for its role in diverse pharmacological activities, including antimicrobial and anticancer effects.
  • Phenylsulfonyl Group : Enhances solubility and bioavailability while contributing to enzyme inhibition.
  • Pyridine Ring : Often involved in receptor binding and modulation.

Case Studies

  • Antimicrobial Efficacy : A study involving synthesized derivatives highlighted their effectiveness against resistant strains of bacteria, suggesting that modifications in the sulfonamide structure can enhance antimicrobial potency.
  • Neuroprotective Potential : Research indicated that certain derivatives could prevent fibril formation in α-synuclein proteins, which is crucial for developing treatments for Parkinson's disease.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Comparison

Property Target Compound N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11) FA7
Molecular Weight ~485 g/mol ~340 g/mol ~468 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 ~4.1 (high lipophilicity)
Hydrogen Bond Acceptors 7 5 6
Solubility Moderate (pyridine enhances aqueous solubility) Low (due to hydrophobic 4-methoxyphenyl) Very low (trifluoropropylthio)

Key Observations :

  • The target compound’s pyridin-3-ylmethyl group improves solubility compared to purely hydrophobic derivatives like 11 .
  • Trifluoropropylthio in FA7 increases lipophilicity, favoring blood-brain barrier penetration but reducing oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.